![molecular formula C25H25FN4O2 B2922145 6-fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one CAS No. 1111044-75-7](/img/structure/B2922145.png)
6-fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one
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Overview
Description
The compound is a quinolinone derivative, which is a class of compounds that often exhibit biological activity. Quinolinones are used in the synthesis of a wide variety of medicinal compounds due to their bioactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinolinone core, the introduction of the fluoro and methyl groups, and the formation of the oxadiazole and piperidine rings .Molecular Structure Analysis
The molecule contains several functional groups, including a quinolinone, a fluoro-substituted methyl group, an oxadiazole ring, and a methyl-substituted piperidine ring . These groups could potentially interact in various ways, affecting the compound’s properties and reactivity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the oxadiazole ring might undergo reactions with nucleophiles, while the fluoro-substituted methyl group might be susceptible to elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole and quinolinone groups could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
Quinoline derivatives, such as 6-fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one, have been extensively studied for their wide spectrum of biodynamic activities. These compounds are synthesized via condensation processes, involving quinoline-4-carbohydrazides and other reactants, to yield compounds with potential therapeutic applications. The structural characterization and synthesis methodologies provide a foundational understanding for further exploration of their biological applications (Faldu et al., 2014).
Antitumor Activity
One significant area of research involves modifying antibacterial fluoroquinolones into antitumor compounds. By incorporating oxadiazole heterocyclic rings as isosteres and conducting aminomethylation reactions, researchers have developed compounds with enhanced anticancer activities against specific cancer cell lines, demonstrating the versatility of quinoline derivatives in therapeutic development (Guoqianga, 2012).
Biological Evaluation
The biological evaluation of these compounds has shown promising results in various fields, including antimicrobial and antiviral research. Through comprehensive in vitro assays, researchers have identified specific quinoline derivatives with potent antimicrobial and antiviral properties, which could lead to the development of new therapeutic agents (Vaksler et al., 2023).
Molecular Docking Studies
Molecular docking studies have predicted the biological activity of quinoline derivatives, offering insights into their potential mechanisms of action. These studies help in understanding how these compounds interact with biological targets, guiding the design of derivatives with optimized efficacy and specificity for intended therapeutic applications (Vaksler et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O2/c1-15-8-10-30(11-9-15)22-13-21-18(12-20(22)26)23(31)19(14-29(21)3)25-27-24(28-32-25)17-7-5-4-6-16(17)2/h4-7,12-15H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAQKNIIKYGXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C4=NC(=NO4)C5=CC=CC=C5C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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